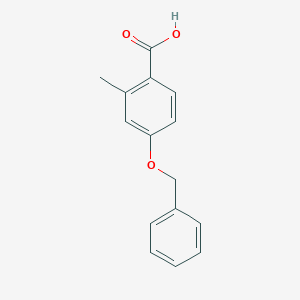

4-(Benzyloxy)-2-methylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKFWANCNDKESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611292 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17819-91-9 | |

| Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Benzyloxy)-2-methylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the most common and efficient synthetic route, including a step-by-step experimental protocol, quantitative data, and a workflow visualization to aid in laboratory preparation.

Introduction

4-(Benzyloxy)-2-methylbenzoic acid, with the chemical formula C₁₅H₁₄O₃, is a carboxylic acid derivative featuring a benzyl ether protecting group. This structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the carboxylic acid and the protected phenol allows for selective modifications at different points in a synthetic sequence.

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and widely employed method for the preparation of 4-(Benzyloxy)-2-methylbenzoic acid is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-2-methylbenzoic acid with a benzyl halide, typically benzyl bromide, in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated in situ, attacks the electrophilic carbon of the benzyl bromide.

Reaction Scheme

Physicochemical properties of 4-(Benzyloxy)-2-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-2-methylbenzoic acid

Introduction

4-(Benzyloxy)-2-methylbenzoic acid, with the CAS number 17819-91-9, is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a benzoic acid core with a methyl group at the 2-position and a benzyloxy group at the 4-position, makes it a subject of interest in organic synthesis and medicinal chemistry. The interplay between the acidic carboxyl group, the somewhat bulky ortho-methyl group, and the lipophilic benzyloxy substituent dictates its chemical behavior and physical properties. Understanding these physicochemical characteristics is paramount for researchers in drug development and chemical synthesis, as they influence reactivity, solubility, formulation, and potential biological activity.

This technical guide provides a summary of the known properties of 4-(Benzyloxy)-2-methylbenzoic acid and presents detailed, standard experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Properties

The fundamental properties of 4-(Benzyloxy)-2-methylbenzoic acid are summarized below. While specific experimental data for some parameters like boiling point and pKa are not widely published, reasonable estimations can be made based on the properties of structurally similar compounds.

| Property | Value / Observation | Reference(s) |

| IUPAC Name | 4-(benzyloxy)-2-methylbenzoic acid | [3] |

| CAS Number | 17819-91-9 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₃ | [1][2][3] |

| Molecular Weight | 242.28 g/mol | [2][3] |

| Appearance | Expected to be a white to off-white crystalline solid, based on similar benzoic acid derivatives. | [4][5] |

| Melting Point | Not experimentally determined in cited literature. Structurally related compounds such as 4-hydroxy-2-methylbenzoic acid and 4-methoxy-2-methylbenzoic acid have melting points in the range of 175-183 °C. | [5][6] |

| Boiling Point | Not experimentally determined in cited literature. | |

| pKa | Not experimentally determined in cited literature. As a substituted benzoic acid, it is expected to be a weak acid with a pKa in the range of 4-5. | [4][7] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like alcohols and ethers. | [6][8] |

| logP (Octanol/Water) | Not experimentally determined in cited literature. The presence of the lipophilic benzyloxy group suggests a positive logP value. | [9] |

Experimental Workflows & Logical Relationships

The characterization of a chemical compound like 4-(Benzyloxy)-2-methylbenzoic acid follows a logical workflow. The following diagram illustrates the general process from initial acquisition to the determination of key physicochemical properties.

Caption: General experimental workflow for the physicochemical characterization of a pure compound.

Experimental Protocols

Detailed methodologies for determining the core physicochemical properties of 4-(Benzyloxy)-2-methylbenzoic acid are provided below. These are standard protocols applicable to many solid organic acids.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. For a pure crystalline solid, it is typically a sharp, well-defined range.

-

Apparatus:

-

Procedure:

-

A small amount of dry 4-(Benzyloxy)-2-methylbenzoic acid is finely powdered using a mortar and pestle.[12]

-

The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the closed end to a height of 1-2 mm.[10][13]

-

The capillary tube is attached to a thermometer, aligning the sample with the thermometer bulb, and placed in the heating block or oil bath of the apparatus.[10]

-

The sample is heated rapidly to establish an approximate melting point. The apparatus is then allowed to cool.

-

For an accurate measurement, a new sample is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the approximate melting point.[13]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[12][13] The melting point is reported as the range T1-T2.

-

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent system.

-

Apparatus:

-

Sealed vials

-

Constant temperature agitator (e.g., shaker bath)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of solid 4-(Benzyloxy)-2-methylbenzoic acid is added to a known volume of the desired solvent (e.g., water, ethanol, buffered solutions) in a sealed vial.[14]

-

The vials are agitated at a constant temperature until equilibrium is reached, which typically takes 24-48 hours.[14]

-

Once equilibrium is achieved, the solutions are allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove all undissolved solid particles.[14]

-

The concentration of the dissolved compound in the filtrate is determined using a suitable and pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.[14]

-

The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L). This process can be repeated at different pH values to determine the pH-solubility profile.[14][15]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of acidic or basic compounds.[16]

-

Apparatus:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Titration vessel

-

-

Procedure:

-

The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[17]

-

A precise quantity of 4-(Benzyloxy)-2-methylbenzoic acid is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[17]

-

The solution is placed in the titration vessel with a magnetic stir bar. The pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a burette.[17]

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[17]

-

The titration continues until the pH has passed well beyond the equivalence point.

-

A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[18]

-

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity.[9] It is commonly expressed as its logarithm, logP.

-

Apparatus:

-

Separatory funnel or sealed vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (HPLC, UV-Vis)

-

-

Procedure:

-

n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[19]

-

A known amount of 4-(Benzyloxy)-2-methylbenzoic acid is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial.

-

The biphasic mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for partitioning of the compound between the two phases, followed by a period for the phases to fully separate (centrifugation can be used to aid separation).[19][20]

-

Aliquots are carefully taken from both the n-octanol and the aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical method.[19]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

-

The logP is then calculated as the base-10 logarithm of P.[9]

-

References

- 1. aobchem.com [aobchem.com]

- 2. echemi.com [echemi.com]

- 3. 4-(Benzyloxy)-2-methylbenzoic acid 97% | CAS: 17819-91-9 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. chembk.com [chembk.com]

- 9. acdlabs.com [acdlabs.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. sdiarticle4.com [sdiarticle4.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to 4-(Benzyloxy)-2-methylbenzoic acid

CAS Number: 17819-91-9

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-2-methylbenzoic acid, a key organic intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic profile, and potential biological activities based on structurally related compounds.

Physicochemical and Computed Properties

4-(Benzyloxy)-2-methylbenzoic acid is a substituted aromatic carboxylic acid. It presents as a white to off-white crystalline solid and is generally soluble in organic solvents like ethanol and ether, with limited solubility in water due to its hydrophobic aromatic structure.[1] The presence of the carboxylic acid group confers acidic properties, making it reactive for esterification and amidation.[1]

Table 1: Physicochemical and Computed Properties of 4-(Benzyloxy)-2-methylbenzoic acid

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 17819-91-9 | [2] |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| IUPAC Name | 4-(benzyloxy)-2-methylbenzoic acid | [3] |

| Synonyms | 2-methyl-4-(phenylmethoxy)benzoic acid | [4] |

| Physical Properties | ||

| Molecular Weight | 242.27 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C | [2] |

| Computed Properties | ||

| XLogP3 | 3.3 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Topological Polar Surface Area | 46.5 Ų | [4] |

| Heavy Atom Count | 18 | [4] |

Synthesis and Experimental Protocols

The synthesis of 4-(Benzyloxy)-2-methylbenzoic acid can be achieved through several synthetic routes. A common and logical approach is the Williamson ether synthesis, starting from 4-hydroxy-2-methylbenzoic acid and benzyl bromide. This method involves the protection of the hydroxyl group as a benzyl ether.

References

- 1. faculty.fiu.edu [faculty.fiu.edu]

- 2. aobchem.com [aobchem.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. benchchem.com [benchchem.com]

Spectroscopic and Spectrometric Characterization of 4-(Benzyloxy)-2-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4-(Benzyloxy)-2-methylbenzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted data and typical values derived from analogous compounds to facilitate its identification and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(Benzyloxy)-2-methylbenzoic acid. These predictions are based on established principles of spectroscopy and spectrometry and provide expected values for key structural features of the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (positions 3, 5, 6) | 7.9 - 6.9 | m | 3H |

| Ar-H (benzyl) | 7.5 - 7.3 | m | 5H |

| -OCH₂- | 5.1 | s | 2H |

| -CH₃ | 2.6 | s | 3H |

| -COOH | 10.0 - 13.0 | br s | 1H |

Abbreviations: s = singlet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 172 |

| C-4 (Ar-C-O) | 162 |

| C-2 (Ar-C-CH₃) | 142 |

| C-1' (Benzyl ipso-C) | 136 |

| C-1 (Ar-C-COOH) | 123 |

| C-6 (Ar-C-H) | 133 |

| C-2', C-6' (Benzyl ortho-C) | 128.7 |

| C-3', C-5' (Benzyl meta-C) | 128.4 |

| C-4' (Benzyl para-C) | 127.9 |

| C-5 (Ar-C-H) | 115 |

| C-3 (Ar-C-H) | 110 |

| -OCH₂- | 70 |

| -CH₃ | 22 |

Typical Infrared (IR) Spectroscopy Data

Table 3: Typical IR Absorption Bands for 4-(Benzyloxy)-2-methylbenzoic Acid

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic acid) | 1710 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-O (Ether) | 1250 - 1000 | Strong |

| C-O (Carboxylic acid) | 1320 - 1210 | Medium |

| O-H Bend | 1440 - 1395 and 950 - 910 | Medium |

Expected Mass Spectrometry (MS) Data

Table 4: Expected m/z Peaks and Fragments in Mass Spectrometry

| m/z | Proposed Fragment | Ion Formula |

| 242 | [M]⁺ | [C₁₅H₁₄O₃]⁺ |

| 225 | [M - OH]⁺ | [C₁₅H₁₃O₂]⁺ |

| 197 | [M - COOH]⁺ | [C₁₄H₁₃O]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are general protocols for acquiring spectroscopic and spectrometric data for aromatic carboxylic acids like 4-(Benzyloxy)-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of 4-(Benzyloxy)-2-methylbenzoic acid.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of 4-(Benzyloxy)-2-methylbenzoic acid.

Caption: Logical process for deducing the structure of 4-(Benzyloxy)-2-methylbenzoic acid from its spectroscopic data.

4-(Benzyloxy)-2-methylbenzoic Acid: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of 4-(Benzyloxy)-2-methylbenzoic acid as a versatile precursor in organic synthesis. Its unique structural features make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This document provides a summary of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and illustrates its synthetic utility through logical workflow diagrams.

Core Properties and Specifications

4-(Benzyloxy)-2-methylbenzoic acid is a substituted aromatic carboxylic acid. The presence of the benzyl ether protecting group on the phenolic hydroxyl and the methyl group ortho to the carboxylic acid offer steric and electronic properties that can be strategically exploited in multi-step syntheses.

| Property | Value |

| CAS Number | 17819-91-9 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Purity | Typically ≥97% |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in methanol, ethanol, and ether; sparingly soluble in hot water. |

| Storage | 2-8°C |

Synthesis of 4-(Benzyloxy)-2-methylbenzoic Acid

The primary synthetic route to 4-(Benzyloxy)-2-methylbenzoic acid involves the benzylation of 4-hydroxy-2-methylbenzoic acid. This reaction protects the phenolic hydroxyl group as a benzyl ether, which is stable under a variety of reaction conditions but can be readily removed when desired.

Experimental Protocol: Benzylation of 4-hydroxy-2-methylbenzoic acid

Materials:

-

4-hydroxy-2-methylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxy-2-methylbenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-(Benzyloxy)-2-methylbenzoic acid.

Expected Yield: 85-95%

Synthesis of 4-(Benzyloxy)-2-methylbenzoic acid

Applications as a Precursor in Organic Synthesis

4-(Benzyloxy)-2-methylbenzoic acid serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and alcohols.

Esterification

The carboxylic acid can be esterified under standard conditions to produce the corresponding esters, which are often used as intermediates in further synthetic transformations.

Materials:

-

4-(Benzyloxy)-2-methylbenzoic acid

-

Methanol (or other alcohol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(Benzyloxy)-2-methylbenzoic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Expected Yield: >90%

Amide Coupling

The carboxylic acid can be coupled with various amines to form amides, a common linkage in many pharmaceutical compounds.

Materials:

-

4-(Benzyloxy)-2-methylbenzoic acid

-

Amine (R-NH₂)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(Benzyloxy)-2-methylbenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM, add DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired amide.

Expected Yield: 70-90%

Synthetic utility of the precursor

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-(Benzyloxy)-2-methylbenzoic acid based on analysis of structurally similar compounds. Actual experimental data should be obtained for confirmation.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | s | 1H | -COOH |

| ~7.9 - 8.1 | d | 1H | Ar-H (ortho to -COOH) |

| ~7.3 - 7.5 | m | 5H | Benzyl Ar-H |

| ~6.9 - 7.1 | m | 2H | Ar-H (meta to -COOH) |

| ~5.1 | s | 2H | -O-CH₂-Ph |

| ~2.6 | s | 3H | Ar-CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~162 | Ar-C (para to -COOH) |

| ~142 | Ar-C (ortho to -COOH) |

| ~136 | Benzyl Ar-C (ipso) |

| ~132 | Ar-C (ortho to -COOH) |

| ~129 | Benzyl Ar-C |

| ~128 | Benzyl Ar-C |

| ~127 | Benzyl Ar-C |

| ~115 | Ar-C (meta to -COOH) |

| ~113 | Ar-C (meta to -COOH) |

| ~70 | -O-CH₂-Ph |

| ~22 | Ar-CH₃ |

FTIR (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 - 3300 | O-H stretch (carboxylic acid) |

| ~2920, 2850 | C-H stretch (aliphatic) |

| ~1680 - 1710 | C=O stretch (carboxylic acid) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~1250, 1040 | C-O stretch (ether) |

Mass Spectrometry (EI)

| m/z | Assignment |

| 242 | [M]⁺ (Molecular ion) |

| 151 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation) |

Conclusion

4-(Benzyloxy)-2-methylbenzoic acid is a highly valuable and versatile precursor for organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups allow for its strategic incorporation into complex molecular architectures. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.

Stability and Degradation Pathways of Benzyloxy Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxy compounds, particularly those incorporating the benzyloxycarbonyl (Cbz or Z) and benzyl (Bn) ether functionalities, are foundational protecting groups in modern organic synthesis. Their widespread use in the synthesis of complex molecules, including peptides and pharmaceuticals, stems from their general stability across a range of reaction conditions and the diverse, yet specific, methods available for their removal.[1][2][3] This technical guide provides a comprehensive overview of the stability and degradation pathways of these critical protecting groups. It offers detailed experimental protocols for their cleavage and presents quantitative data to aid in the strategic design of synthetic routes.

The benzyloxycarbonyl group, introduced by Bergmann and Zervas in the 1930s, was a pivotal development for controlled peptide synthesis.[1][3] It serves to protect amines as significantly less reactive carbamates.[4] Similarly, benzyl ethers are a robust choice for the protection of alcohols, being stable in both acidic and basic media.[2][5] A key advantage of these benzyloxy-based protecting groups is their susceptibility to cleavage under specific reductive conditions, most notably catalytic hydrogenolysis, which is often orthogonal to many other protecting groups.[2][6]

This guide will delve into the primary degradation pathways, including catalytic hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage, providing detailed mechanisms and experimental workflows.

Core Degradation Pathways

The removal of benzyloxy-based protecting groups can be achieved through several distinct chemical pathways. The choice of method is dictated by the overall molecular architecture, the presence of other functional groups, and the desired chemoselectivity.[6]

Catalytic Hydrogenolysis

This is the most common and mildest method for the deprotection of both Cbz groups and benzyl ethers.[1][6] The reaction involves the cleavage of the C-O bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][7] The byproducts of this reaction are toluene and, in the case of Cbz cleavage, carbon dioxide, which are easily removed.[6]

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor such as ammonium formate or 1,4-cyclohexadiene.[1][5] This method is often considered safer, especially for larger-scale reactions.[6]

Acid-Catalyzed Cleavage

While generally stable under moderately acidic conditions, both Cbz groups and benzyl ethers can be cleaved by strong acids.[1][8] This method is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[6][9] Common reagents for acid-catalyzed cleavage include hydrogen bromide in acetic acid (HBr/AcOH), trifluoroacetic acid (TFA), and various Lewis acids like aluminum chloride (AlCl₃) or boron trichloride (BCl₃).[1][10][11] The mechanism typically proceeds via protonation of the ether or carbamate oxygen, followed by nucleophilic attack or unimolecular cleavage to form a stable benzyl cation.

Oxidative Cleavage

Oxidative methods offer an alternative pathway for the cleavage of benzyl ethers, particularly for substituted variants like the p-methoxybenzyl (PMB) ether.[5] Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can facilitate this cleavage, often with a degree of selectivity.[5][12] The mechanism is thought to involve a hydride transfer from the benzylic carbon to the oxidizing agent, leading to the formation of a benzylic cation, which is then hydrolyzed.[13] Standard benzyl ethers can also be cleaved oxidatively, though typically at a slower rate than their electron-rich counterparts.[12]

Quantitative Data on Deprotection Methods

The efficiency of deprotection is highly dependent on the chosen method, substrate, and reaction conditions. The following tables summarize typical reaction conditions and outcomes for the cleavage of Cbz and benzyl ether protecting groups.

Table 1: Comparison of Cbz Deprotection Methods

| Method | Reagents/Conditions | Typical Reaction Time | Yield (%) | Key Considerations |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH/EtOH | 1-16 hours | High | Incompatible with reducible functional groups (alkenes, alkynes, nitro groups).[6] |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, MeOH | 15-30 minutes | High | Safer alternative to H₂ gas; reaction is often rapid at room temperature or with gentle heating.[6][10] |

| Acidic Cleavage | 33% HBr in Acetic Acid, RT | 2-16 hours | Good to High | Useful for substrates sensitive to hydrogenation; potential for side reactions with acid-sensitive groups.[6] |

| Lewis Acid Cleavage | AlCl₃, Hexafluoroisopropanol (HFIP) | - | High | Offers good functional group tolerance.[1] |

| Reductive Cleavage | NaBH₄, 10% Pd/C, MeOH | 3-10 minutes | High | Very rapid and efficient at room temperature.[9] |

Table 2: Comparison of Benzyl Ether Deprotection Methods

| Method | Reagents/Conditions | Typical Reaction Time | Yield (%) | Key Considerations |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH/THF | 1-24 hours | High | Standard and clean method; requires a hydrogen atmosphere.[10] |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C, MeOH, Reflux | 15-20 minutes | High | Rapid deprotection under reflux conditions.[10] |

| Acidic Cleavage | BCl₃ (1M in CH₂Cl₂), -78°C | 2 hours | Good | Effective for acid-sensitive substrates at low temperatures.[10] |

| Oxidative Cleavage (for p-methoxybenzyl ethers) | DDQ, CH₂Cl₂/H₂O | 30 minutes - 3 hours | Good | Selective for electron-rich benzyl ethers.[12] |

Experimental Protocols

Detailed methodologies for the key deprotection reactions are provided below.

Protocol 1: Catalytic Hydrogenolysis of a Cbz-Protected Amine

This protocol outlines a standard procedure for the removal of a Cbz group using catalytic hydrogenation.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Benzyloxy)-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-(Benzyloxy)-2-methylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocol is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers.

Introduction

4-(Benzyloxy)-2-methylbenzoic acid serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a protected phenol and a carboxylic acid, allows for diverse chemical modifications. The following protocol outlines the benzylation of 4-hydroxy-2-methylbenzoic acid to yield the desired product.

Reaction Scheme

The synthesis proceeds via the reaction of 4-hydroxy-2-methylbenzoic acid with benzyl bromide in the presence of a base, potassium carbonate, in a suitable solvent.

Scheme 1: Synthesis of 4-(Benzyloxy)-2-methylbenzoic acid

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity (%) |

| 4-Hydroxy-2-methylbenzoic acid | C₈H₈O₃ | 152.15 | 176-179 | White to off-white crystalline powder | ≥98 |

| 4-(Benzyloxy)-2-methylbenzoic acid | C₁₅H₁₄O₃ | 242.27 | 155-159 | White to off-white solid | 97 |

Note: The data for the final product is based on commercially available material and may vary depending on the experimental yield and purity.

Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis of similar phenolic acids.

Materials and Reagents:

-

4-Hydroxy-2-methylbenzoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl), 1 M solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-2-methylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.5 eq).

-

Addition of Benzyl Bromide: Slowly add benzyl bromide (1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate will form.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash it with deionized water.

-

Extraction: Dissolve the crude solid in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to yield 4-(Benzyloxy)-2-methylbenzoic acid as a white to off-white solid.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods and melting point analysis.

-

¹H NMR and ¹³C NMR: The NMR spectra should be recorded and compared with expected values.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-(Benzyloxy)-2-methylbenzoic acid.

Caption: Experimental workflow for the synthesis of 4-(Benzyloxy)-2-methylbenzoic acid.

Application Notes and Protocols: The Emerging Potential of the 4-(Benzyloxy)benzoic Acid Scaffold in Medicinal Chemistry

Introduction

While specific applications of 4-(Benzyloxy)-2-methylbenzoic acid in medicinal chemistry are not extensively documented in publicly available literature, the broader 4-(benzyloxy)phenyl motif serves as a crucial pharmacophore in the design of various therapeutic agents. This structural element is particularly prominent in the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. This document will focus on the application of a closely related analogue, 4-Benzyloxy-3,5-dimethylbenzoic acid, and its derivatives as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. These notes will provide an overview of the biological activity, detailed experimental protocols, and visualizations of the targeted pathway and synthetic workflows, offering valuable insights for researchers, scientists, and drug development professionals interested in leveraging the 4-(benzyloxy)benzoic acid scaffold.

The constitutive activation of the STAT3 signaling pathway is a significant driver in the progression of numerous human cancers, where it plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. Consequently, the development of small-molecule inhibitors that target STAT3 has emerged as a promising strategy in oncology drug discovery. Derivatives incorporating the benzyloxyphenyl moiety have shown considerable potential in this area.[1]

Data Presentation

The following table summarizes the in vitro activity of representative benzyloxyphenyl-methylaminophenol derivatives, which are structurally related to 4-benzyloxy-benzoic acid, as inhibitors of the IL-6 induced STAT3 signaling pathway and their anti-proliferative effects against the MDA-MB-468 breast cancer cell line.[1]

| Compound ID | Structure | IL-6/STAT3 Pathway Inhibition IC50 (µM)[1] | MDA-MB-468 Antiproliferative Activity IC50 (µM)[1] |

| Hit Compound (1) | 4-((4-(benzyloxy)phenyl)(methyl)amino)phenol | > 10 | > 20 |

| 4a | 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol | 7.71 | 9.61 |

| 4b | 4-((4-(benzyloxy)-3-methoxyphenyl)(methyl)amino)phenol | 1.38 | > 20 |

Experimental Protocols

Protocol 1: Synthesis of a Representative STAT3 Inhibitor (Compound 4a)

This protocol outlines the synthesis of 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol (4a), a potent STAT3 inhibitor.

Step 1: Synthesis of 4-(benzyloxy)-3,5-dimethylaniline

-

Materials: 4-amino-2,6-dimethylphenol, benzyl bromide, potassium carbonate (K2CO3), and an appropriate solvent (e.g., acetone).

-

Procedure:

-

Dissolve 4-amino-2,6-dimethylphenol (1.0 eq) in the solvent in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-(benzyloxy)-3,5-dimethylaniline.[1]

-

Step 2: N-methylation and Final Product Synthesis

-

Materials: 4-(benzyloxy)-3,5-dimethylaniline, a suitable intermediate for introducing the aminophenol moiety, sodium hydride, methyl iodide, and a polar aprotic solvent like DMF.

-

Procedure:

-

The intermediate aniline is coupled with a protected aminophenol derivative.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting intermediate is then subjected to N-methylation.

-

Dissolve the intermediate in the polar aprotic solvent.

-

Carefully add a base such as sodium hydride (1.5 eq) at 0 °C.

-

Add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature.

-

After the reaction is complete, quench with water and extract with an organic solvent.

-

Purify the final product by column chromatography to obtain 4-((4-(benzyloxy)-3,5-dimethylphenyl)(methyl)amino)phenol (4a).[1]

-

Protocol 2: STAT3 Reporter Gene Assay

This assay is used to determine the inhibitory activity of compounds on the IL-6 induced STAT3 signaling pathway.

-

Cell Culture and Transfection:

-

Culture a suitable human cancer cell line (e.g., MDA-MB-468) in the recommended medium.

-

Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment and IL-6 Stimulation:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compounds for a specified period.

-

Stimulate the cells with interleukin-6 (IL-6) to activate the STAT3 pathway, except for the negative control wells.

-

-

Luciferase Activity Measurement:

-

After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.[1]

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

-

Visualizations

References

Application Notes: 4-(Benzyloxy)-2-methylbenzoic Acid as a Versatile Building Block for Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-methylbenzoic acid is a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, a protected phenol, and a methyl group on the aromatic ring, offers multiple points for chemical modification. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to reveal a key pharmacophore or a reactive handle for further functionalization. The carboxylic acid moiety allows for the formation of amide or ester linkages, enabling the construction of larger, more complex molecular architectures. The methyl group can influence the conformation and electronic properties of the molecule, potentially impacting biological activity.

These application notes provide an overview of the potential applications of 4-(Benzyloxy)-2-methylbenzoic acid in the synthesis of biologically active molecules, with a focus on its use as a precursor for potential kinase inhibitors. Detailed experimental protocols, based on established methodologies for structurally similar compounds, are provided to guide researchers in utilizing this versatile building block.

Key Applications

The structural motifs present in 4-(Benzyloxy)-2-methylbenzoic acid make it an attractive starting material for the synthesis of compounds targeting various biological pathways. Notably, derivatives of similar benzyloxybenzoic acids have shown promise as inhibitors of key signaling proteins implicated in cancer and other diseases.

-

Precursor for Potential Kinase Inhibitors: The benzyloxyphenyl moiety is a common feature in a variety of kinase inhibitors. By forming amide bonds with various amine-containing scaffolds, 4-(Benzyloxy)-2-methylbenzoic acid can be used to generate libraries of potential inhibitors of kinases such as Protein Kinase CK2 and Glycogen Synthase Kinase-3 (GSK-3).

-

Synthesis of Potential STAT3 Inhibitors: Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell signaling pathways. Derivatives of the structurally related 4-Benzyloxy-3,5-dimethylbenzoic acid have been investigated as STAT3 inhibitors[1]. This suggests that amides derived from 4-(Benzyloxy)-2-methylbenzoic acid could also exhibit inhibitory activity against this important oncology target.

Data Presentation: Representative Amide Coupling Reactions

The following table summarizes typical conditions and expected outcomes for the amide coupling of 4-(Benzyloxy)-2-methylbenzoic acid with various amines, based on standard literature procedures for similar carboxylic acids.

| Carboxylic Acid | Amine | Coupling Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 4-(Benzyloxy)-2-methylbenzoic acid | Aniline | EDC, HOBt | DMF | RT | 12-24 | 85-95 |

| 4-(Benzyloxy)-2-methylbenzoic acid | Benzylamine | HATU, DIPEA | DMF | RT | 1-3 | 90-98 |

| 4-(Benzyloxy)-2-methylbenzoic acid | 1H-Benzimidazole-2-methylamine | EDC, HOBt | DMF | RT | 3-12 | 80-90 |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMF: N,N-Dimethylformamide, RT: Room Temperature.

Experimental Protocols

The following protocols describe the synthesis of amide derivatives of 4-(Benzyloxy)-2-methylbenzoic acid, which can serve as core structures for the development of potential kinase inhibitors.

Protocol 1: Synthesis of 4-(Benzyloxy)-N-(aryl)-2-methylbenzamide using EDC/HOBt

This protocol details a general procedure for the coupling of 4-(Benzyloxy)-2-methylbenzoic acid with an aromatic amine (aniline) using EDC and HOBt.

Materials:

-

4-(Benzyloxy)-2-methylbenzoic acid

-

Aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-(Benzyloxy)-2-methylbenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add the aniline (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Synthesis of N-(1H-Benzimidazol-2-ylmethyl)-4-(benzyloxy)-2-methylbenzamide

This protocol describes the synthesis of a potential kinase inhibitor scaffold by coupling 4-(Benzyloxy)-2-methylbenzoic acid with 1H-benzimidazole-2-methylamine[2].

Materials:

-

4-(Benzyloxy)-2-methylbenzoic acid

-

1H-Benzimidazole-2-methylamine

-

EDC.HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

HOBt (1-hydroxy benzotriazole)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice-cold distilled water

Procedure:

-

In a flask, dissolve 4-(Benzyloxy)-2-methylbenzoic acid (1 mmol) in 20 ml of dry DMF.

-

Add EDC.HCl (2 mmol, 0.38g) and HOBt (2 mmol, 0.27g) to the solution with stirring at room temperature.

-

Stir the mixture for 3-12 hours, monitoring by TLC until the starting acid is converted to the activated ester.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 1H-benzimidazole-2-methylamine (1.5 mmol) in 5 ml of dry DMF.

-

Add the amine solution dropwise to the activated ester solution.

-

Stir the mixture at room temperature for 30 minutes to 1 hour.

-

Terminate the reaction by adding ice-cold distilled water to precipitate the product.

-

Filter the resulting solid, dry it, and recrystallize from absolute ethanol to obtain the pure product.

Visualizations

Diagram 1: General Amide Coupling Workflow

Caption: General workflow for the synthesis of amides from 4-(Benzyloxy)-2-methylbenzoic acid.

Diagram 2: Potential STAT3 Signaling Pathway Inhibition

Caption: Simplified diagram of the STAT3 signaling pathway and the potential point of inhibition.

References

Application Notes and Protocols for the Esterification of 4-(Benzyloxy)-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of esters from 4-(Benzyloxy)-2-methylbenzoic acid, a key intermediate in the development of various biologically active molecules. The presence of a methyl group ortho to the carboxylic acid introduces steric hindrance, which can influence the choice of esterification method. Herein, we present two robust protocols: the classic Fischer-Speier esterification for large-scale synthesis and the milder Steglich esterification, which is often preferred for substrates prone to acid-catalyzed side reactions or significant steric hindrance.

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and outcomes for the methyl esterification of 4-(Benzyloxy)-2-methylbenzoic acid, providing a clear comparison to guide methodology selection.

| Parameter | Fischer-Speier Esterification | Steglich Esterification |

| Alcohol | Methanol (large excess, as solvent) | Methanol (1.5 - 2.0 equivalents) |

| Catalyst/Reagent | Concentrated Sulfuric Acid (catalytic) | Dicyclohexylcarbodiimide (DCC) (1.1 eq.), 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.) |

| Solvent | Methanol | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours | 2 - 6 hours |

| Typical Yield | 60 - 80%[1] | 85 - 95%[1] |

| Work-up | Neutralization and Extraction | Filtration and Extraction |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 4-(Benzyloxy)-2-methylbenzoic acid

This method utilizes an excess of alcohol as the solvent and a strong acid catalyst. It is a cost-effective and common method for producing simple esters.

Materials:

-

4-(Benzyloxy)-2-methylbenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(Benzyloxy)-2-methylbenzoic acid (1.0 equivalent).

-

Add a large excess of anhydrous methanol to serve as both reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).[1] Stir the mixture until the acid is dissolved.

-

Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.[1][2]

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.[1]

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1][2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(benzyloxy)-2-methylbenzoate.[1]

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Steglich Esterification of 4-(Benzyloxy)-2-methylbenzoic acid

This method is performed under mild, neutral conditions and is particularly effective for sterically hindered acids, often providing higher yields.[1]

Materials:

-

4-(Benzyloxy)-2-methylbenzoic acid

-

Anhydrous Methanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add 4-(Benzyloxy)-2-methylbenzoic acid (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).[1]

-

Dissolve the solids in anhydrous dichloromethane (DCM).

-

Add anhydrous methanol (1.5-2.0 eq) to the solution.[1]

-

Cool the reaction mixture to 0°C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

-

Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.[1]

-

Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature. Stir for an additional 2-6 hours, monitoring by TLC.[1]

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or celite pad to remove the DCU precipitate.

-

Wash the filtrate sequentially with 1 N HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the esterification process.

Caption: Chemical scheme of the esterification reaction.

Caption: General workflow for the synthesis of esters.

References

Application of 4-(Benzyloxy)-2-methylbenzoic Acid in Proteomics Research: A Hypothetical Probe for Nuclear Transport Regulation

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-(Benzyloxy)-2-methylbenzoic acid is a synthetic small molecule with potential applications in chemical proteomics as a probe to investigate and identify novel protein interactions and signaling pathways. While direct proteomics applications of this specific molecule are not yet extensively documented in published literature, its structural features suggest a plausible role as a modulator of protein function, potentially through inhibition of protein-protein interactions or enzymatic activity. This document outlines a hypothetical application of 4-(Benzyloxy)-2-methylbenzoic acid as a chemical probe for studying the regulation of nuclear transport, a critical process in cellular function and disease.[1][2][3]

Hypothetical Mechanism of Action

For the purpose of these application notes, we hypothesize that 4-(Benzyloxy)-2-methylbenzoic acid, hereafter referred to as "Probe-X," acts as an inhibitor of the interaction between a hypothetical tumor suppressor protein "TSP-X" and the nuclear export protein, Exportin-1 (XPO1/CRM1).[4][5] By disrupting this interaction, Probe-X promotes the nuclear retention of TSP-X, leading to the activation of downstream tumor-suppressive pathways and subsequent apoptosis in cancer cells. This mechanism is analogous to that of known CRM1 inhibitors, which have shown promise in cancer therapy.[4][5]

Key Applications in Proteomics Research

-

Target Identification and Validation: Utilize Probe-X in chemical proteomics workflows to identify its direct binding partners and downstream protein expression changes.

-

Signaling Pathway Elucidation: Map the signaling pathways modulated by Probe-X to understand its cellular effects.

-

Drug Discovery and Development: Serve as a lead compound for the development of novel therapeutics targeting nuclear transport dysregulation in diseases such as cancer.

Quantitative Data Summary

The following tables present illustrative quantitative data from hypothetical experiments designed to characterize the activity of Probe-X.

Table 1: In Vitro CRM1-TSP-X Interaction Assay

| Compound | Concentration (µM) | Inhibition of Interaction (%) |

| Probe-X | 0.1 | 15.2 ± 2.1 |

| 1 | 48.5 ± 3.5 | |

| 10 | 85.1 ± 4.2 | |

| Known CRM1 Inhibitor | 1 | 92.3 ± 2.8 |

| DMSO (Vehicle) | - | 0 |

Table 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

| Treatment | Temperature (°C) | Remaining Soluble TSP-X (%) |

| DMSO | 37 | 100 |

| 50 | 82.4 | |

| 55 | 45.1 | |

| 60 | 12.3 | |

| Probe-X (10 µM) | 37 | 100 |

| 50 | 88.1 | |

| 55 | 75.9 | |

| 60 | 58.2 |

Table 3: Proteomic Analysis of Nuclear vs. Cytoplasmic Fractions

| Protein | Treatment | Nuclear/Cytoplasmic Ratio | Fold Change |

| TSP-X | DMSO | 0.8 | 1.0 |

| Probe-X | 3.2 | 4.0 | |

| Downstream Effector A | DMSO | 0.5 | 1.0 |

| Probe-X | 2.5 | 5.0 | |

| Housekeeping Protein | DMSO | 1.1 | 1.0 |

| Probe-X | 1.2 | 1.1 |

Experimental Protocols

Protocol 1: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes the use of a biotin-tagged version of Probe-X to pull down its interacting proteins from cell lysates for identification by mass spectrometry.

Materials:

-

Biotin-Probe-X conjugate

-

Cancer cell line (e.g., HeLa)

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Streptavidin-coated magnetic beads

-

Wash buffer (lysis buffer with 0.1% NP-40)

-

Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl)

-

Mass spectrometer

Procedure:

-

Cell Culture and Treatment: Culture HeLa cells to 80-90% confluency. Treat cells with Biotin-Probe-X (10 µM) or biotin alone as a control for 4 hours.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Affinity Pulldown: Incubate the supernatant with pre-washed streptavidin-coated magnetic beads for 2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads three times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using elution buffer by heating at 95°C for 5 minutes.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are significantly enriched in the Biotin-Probe-X pulldown compared to the biotin-only control.

Protocol 2: Western Blotting for Nuclear and Cytoplasmic Fractionation

This protocol details the procedure to assess the subcellular localization of TSP-X upon treatment with Probe-X.

Materials:

-

Cancer cell line

-

Probe-X

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-TSP-X, anti-Lamin B1 - nuclear marker, anti-GAPDH - cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with Probe-X (10 µM) or DMSO for 6 hours.

-

Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative abundance of TSP-X in the nuclear and cytoplasmic fractions.

Visualizations

References

- 1. Inhibitors of nuclear transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. transcriptionfactor.org [transcriptionfactor.org]

- 4. Selective inhibitors of nuclear export for the treatment of non-Hodgkin’s lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benzoic Acid Derivatives in the Synthesis of Advanced Anti-Inflammatory Agents

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzoic acid and its derivatives are fundamental structural motifs in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of therapeutic agents. While 4-(benzyloxy)-2-methylbenzoic acid itself is a recognized chemical entity, its direct application in the synthesis of prominent anti-inflammatory drugs is not extensively documented in readily available literature. However, the structurally related benzylic protection strategy is a cornerstone in the synthesis of potent anti-inflammatory agents, most notably Tofacitinib. Tofacitinib is a Janus kinase (JAK) inhibitor, approved for the treatment of autoimmune diseases such as rheumatoid arthritis. This document will detail the pivotal role of benzyl-containing intermediates in the synthesis of Tofacitinib, its mechanism of action, and provide relevant experimental protocols.

The Synthetic Utility of Benzyl Groups in Tofacitinib Synthesis

The benzyl group serves as a crucial protecting group for amine functionalities during the multi-step synthesis of Tofacitinib. Its stability under various reaction conditions and the relative ease of its removal via catalytic hydrogenation make it an ideal choice for complex organic syntheses. The synthesis of Tofacitinib involves the construction of a substituted piperidine ring, which is then coupled with a pyrrolo[2,3-d]pyrimidine core. The benzyl group is typically introduced early in the synthesis to protect the piperidine nitrogen, allowing for selective modifications at other positions of the ring.

A generalized synthetic workflow for Tofacitinib highlighting the role of the benzyl-containing intermediate is presented below.

Figure 1: A generalized workflow for the synthesis of Tofacitinib, emphasizing the strategic use of a benzyl-protecting group.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Tofacitinib exerts its anti-inflammatory effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for numerous cytokines and growth factors that are central to inflammation and immune responses.[1][2][3] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of the receptor and subsequently, the recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Phosphorylated STATs then dimerize and translocate to the nucleus, where they modulate the transcription of pro-inflammatory genes.[2][4] Tofacitinib, by blocking JAK activity, effectively interrupts this signaling cascade, leading to a reduction in the inflammatory response.[1][5]

Figure 2: The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway and its inhibition by Tofacitinib.

The NF-κB Signaling Pathway: A Key Inflammatory Mediator

Another critical pathway in the inflammatory process is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[6][7] This pathway is activated by a variety of stimuli, including inflammatory cytokines, and results in the transcription of numerous pro-inflammatory genes.[7][8] While Tofacitinib's primary mechanism is through JAK-STAT inhibition, the downstream effects can also modulate NF-κB activity. Furthermore, many other benzoic acid derivatives have been investigated as direct inhibitors of the NF-κB pathway.[9]

Figure 3: A simplified representation of the canonical NF-κB signaling pathway, a central regulator of inflammation.

Quantitative Data: Efficacy of Tofacitinib in Rheumatoid Arthritis

The clinical efficacy of Tofacitinib has been demonstrated in numerous clinical trials. The American College of Rheumatology (ACR) response criteria are often used to measure improvement in rheumatoid arthritis symptoms.

| Trial / Study | Tofacitinib Dose | Metric | Response Rate | Placebo Response Rate | p-value | Reference |

| ORAL Solo | 5 mg twice daily | ACR20 at Month 3 | 59.8% | 26.7% | <0.001 | [10][11] |

| ORAL Solo | 10 mg twice daily | ACR20 at Month 3 | 65.7% | 26.7% | <0.001 | [10][11] |

| ORAL Sync | 5 mg twice daily | ACR20 at Month 6 | 51.5% | 25.3% | <0.0001 | [10] |

| ORAL Sync | 10 mg twice daily | ACR20 at Month 6 | 61.8% | 25.3% | <0.0001 | [10] |

| ORAL Standard | 5 mg twice daily | ACR20 at Week 12 | 59.2% | 22.0% | <0.0001 | [12] |

| ORAL Standard | 10 mg twice daily | ACR20 at Week 12 | 70.5% | 22.0% | <0.0001 | [12] |

Experimental Protocols

Protocol 1: Debenzylation of N-[(3R,4R)-1-benzyl-4-methyl-3-piperidyl]-N-methyl-7H-pyrrolo[2,3-d] pyrimidine-amine

This protocol describes a key deprotection step in the synthesis of Tofacitinib, where the benzyl group is removed from a piperidine intermediate.

Materials:

-

N-[(3R,4R)-1-benzyl-4-methyl-3-piperidyl]-N-methyl-7H-pyrrolo[2,3-d] pyrimidine-amine

-

Palladium on carbon (5% Pd/C)

-

Water

-

Acetic acid

-

Hydrogen gas

-

Ammonia solution

-

n-Butanol

-

Standard laboratory glassware and hydrogenation apparatus

Procedure: [13]

-

Charge a suitable reaction vessel with N-[(3R,4R)-1-benzyl-4-methyl-3-piperidyl]-N-methyl-7H-pyrrolo[2,3-d] pyrimidine-amine (100 g), water (450 ml), and acetic acid (89.45 g).

-

Stir the mixture for 50-60 minutes at ambient temperature.

-

Filter the mixture and wash the solid with water (50 ml).

-

Transfer the filtrate to a hydrogenation reactor and charge with 5% Pd/C (20 g) under an inert atmosphere.

-

Pressurize the reactor with hydrogen gas and stir the mixture for 18-24 hours at 40-50°C.

-

Upon reaction completion (monitored by TLC or HPLC), cool the reaction mass to 20-25°C and filter to remove the catalyst.

-

Adjust the pH of the filtrate to 9 with an ammonia solution.

-

Raise the temperature to 30-35°C and add n-butanol (500 ml) for extraction of the debenzylated product.

-

Separate the organic layer and process it further for isolation and purification of the product, N-[(3R,4R)-4-methyl-piperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: Synthesis of Tofacitinib Citrate from the Debenzylated Intermediate

This protocol outlines the final acylation and salt formation steps to yield Tofacitinib citrate.

Materials:

-

N-[(3R,4R)-4-methyl-piperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

Cyanoacetic acid

-

A suitable coupling agent (e.g., a carbodiimide)

-

Citric acid monohydrate

-

n-Butanol

-

Water

-

Appropriate solvents for reaction and workup

-

Dissolve the debenzylated intermediate in a suitable solvent.

-

Add cyanoacetic acid (in a molar equivalent of 0.2-1.2) to the solution.[13]

-

Add a carbodiimide coupling agent to facilitate the acylation reaction.[13]

-

Stir the reaction mixture at a controlled temperature (e.g., 15-20°C) until the reaction is complete.[13]

-

After completion, the Tofacitinib base can be isolated or directly converted to the citrate salt.

-

For salt formation, add a solution of citric acid monohydrate in a mixture of water and n-butanol.[14]

-

Heat the mixture to approximately 80°C and stir for 1 hour.[14]

-

Cool the mixture to room temperature and continue stirring for 1 hour, then cool further to 5°C and stir for 2 hours to facilitate crystallization.[14]

-

Filter the solid, wash with n-butanol and water, and dry to obtain Tofacitinib citrate.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalsciencebooks.info [globalsciencebooks.info]

- 9. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of tofacitinib for treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 14. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

Synthetic Routes to Chiral 4-(Benzyloxy)-3-methylbutanoic Acid: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-3-methylbutanoic acid is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2][3] Its structure, featuring a stereocenter at the C3 position and a versatile carboxylic acid functional group alongside a protected primary alcohol, makes it an important intermediate in asymmetric synthesis.[3][4] This document provides detailed application notes and protocols for two primary enantioselective synthetic strategies for obtaining 4-(benzyloxy)-3-methylbutanoic acid: diastereoselective alkylation using an Evans oxazolidinone chiral auxiliary and asymmetric hydrogenation of an α,β-unsaturated precursor.

Introduction